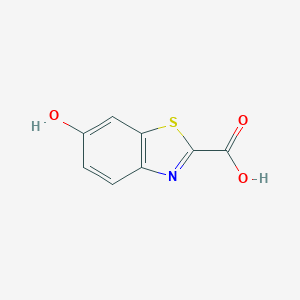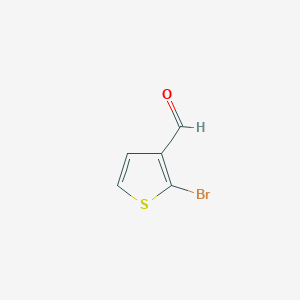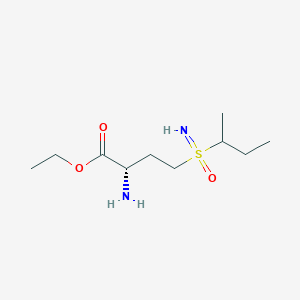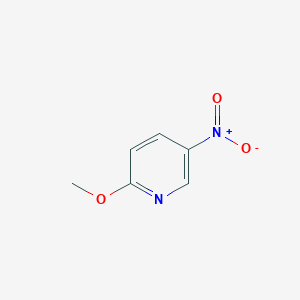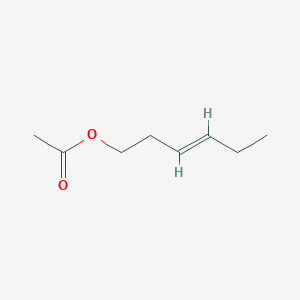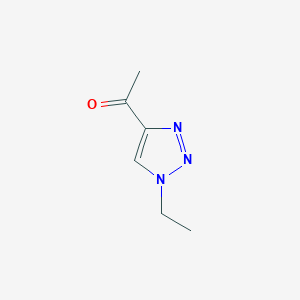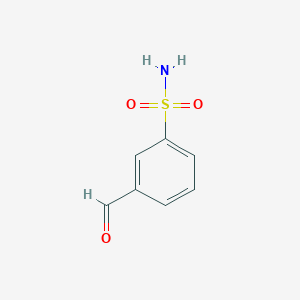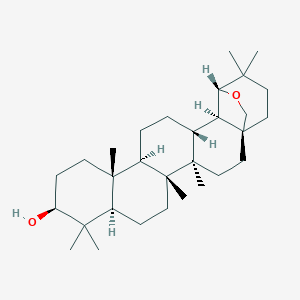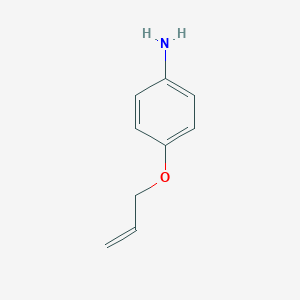
4-(Allyloxy)aniline
Vue d'ensemble
Description
4-(Allyloxy)aniline: is an organic compound with the molecular formula C9H11NO . It is also known by its IUPAC name, 4-(prop-2-en-1-yloxy)aniline . This compound features an aniline moiety substituted with an allyloxy group at the para position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Applications De Recherche Scientifique
4-(Allyloxy)aniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)aniline typically involves the allylation of aniline derivatives. One common method is the reaction of 4-hydroxyaniline with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zirconium dioxide supported tungsten oxide can be employed to achieve selective monoallylation of aniline derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Allyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Catalysts such as in the presence of hydrogen gas.
Substitution: Electrophiles like or in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of .
Reduction: Formation of from nitro precursors.
Substitution: Formation of various substituted aniline derivatives.
Mécanisme D'action
The mechanism of action of 4-(Allyloxy)aniline involves its interaction with various molecular targets. The allyloxy group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic aromatic substitution . These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
4-Methoxyaniline: Similar structure but with a methoxy group instead of an allyloxy group.
4-Ethoxyaniline: Contains an ethoxy group instead of an allyloxy group.
4-Butoxyaniline: Features a butoxy group in place of the allyloxy group.
Uniqueness: 4-(Allyloxy)aniline is unique due to the presence of the allyloxy group, which imparts distinct reactivity and allows for specific synthetic transformations that are not possible with other alkoxy-substituted anilines .
Propriétés
IUPAC Name |
4-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOANTMNYBSIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424704 | |
| Record name | 4-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1688-69-3 | |
| Record name | 4-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
